molecular formula CHF2I B073695 Difluoroiodomethane CAS No. 1493-03-4

Difluoroiodomethane

Cat. No.: B073695
CAS No.: 1493-03-4
M. Wt: 177.92 g/mol
InChI Key: YSLFMGDEEXOKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoroiodomethane is an organofluorine compound with the chemical formula CHF₂I. . This compound is of interest due to its unique reactivity and the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

Chemical Reactions Analysis

Difluoroiodomethane undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Silver Fluoride (AgF): Used in the fluorination of methylene iodide.

    Nickel Catalysts: Employed in cross-coupling reactions with Grignard reagents.

Major products formed from these reactions include difluoromethylated aromatic compounds and other difluoromethyl derivatives.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

DFIM is increasingly recognized for its utility in the difluoromethylation of various substrates, which is crucial for developing pharmaceuticals with improved bioavailability and metabolic stability. The difluoromethyl group can enhance the pharmacokinetic properties of compounds by increasing cell membrane permeability and altering metabolic pathways.

Pd-Catalyzed Difluoromethylation

One prominent application involves the palladium-catalyzed difluoromethylation of aryl boronic acids and halides, allowing for the efficient installation of difluoromethyl groups onto complex organic molecules. This method has demonstrated good functional-group tolerance and adaptability for isotope labeling, making it suitable for synthesizing deuterated compounds .

Table 1: Summary of Pd-Catalyzed Difluoromethylation Reactions

Substrate TypeReaction ConditionsYield (%)Notable Products
Aryl Boronic AcidsPd catalyst, DFIM, 90 °C76Difluoromethylated arenes
Aryl HalidesPd catalyst, DFIM, tetrahydroxydiboronVariesBioactive difluoromethylated compounds

Late-Stage Functionalization

The ability to perform late-stage difluoromethylation is particularly advantageous in drug development. Researchers have developed protocols that allow for the selective installation of CF2H groups onto large biomolecules, including proteins. This capability streamlines access to complex pharmaceuticals while minimizing synthetic steps .

Case Study: Late-Stage Modification of Drug Candidates

In a recent study, a late-stage difluoromethylation reaction was successfully applied to modify a lead compound in drug discovery. The process involved coupling aryl iodides with DFIM to yield difluoromethylated derivatives that exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Applications in Radiochemistry

DFIM also plays a significant role in radiochemistry, particularly in the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into organic molecules is critical for developing radiotracers that can visualize biological processes in vivo.

Table 2: Synthesis of Fluorine-18 Labeled Compounds Using DFIM

Compound TypeSynthesis MethodMolar Activity (GBq/µmol)
FluoroformOptimized synthesis using DFIM~100
Difluoromethyl ArenesPd-catalyzed reactions with DFIMVaries

Environmental Considerations

Unlike many traditional fluorinating agents, DFIM is not classified as toxic or ozone-depleting, making it an environmentally friendly alternative for fluorination reactions. This characteristic aligns with current trends in green chemistry, where minimizing environmental impact is paramount .

Comparison with Similar Compounds

Difluoroiodomethane can be compared with other similar compounds such as:

This compound is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research.

Biological Activity

Difluoroiodomethane (DFIM), a halogenated compound with the formula CF2I, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic applications, and case studies illustrating its utility in drug development.

This compound is a colorless to almost colorless liquid that is soluble in organic solvents such as acetonitrile. Its unique structure, featuring both fluorine and iodine atoms, imparts distinct chemical properties that make it valuable for various synthetic applications.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaCF2I
AppearanceColorless liquid
DensityApprox. 1.5 g/cm³
Boiling Point60 °C
SolubilitySoluble in acetonitrile

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a difluoromethylating agent. The difluoromethyl group (CF2H) is known for enhancing the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

  • Antifungal Activity : Recent studies have indicated promising antifungal properties associated with compounds synthesized using DFIM. The introduction of the CF2H group has been shown to improve the efficacy of antifungal agents by altering their interaction with fungal cell membranes .
  • Mechanistic Studies : Mechanistic investigations reveal that DFIM can participate in radical difluoromethylation reactions. This process involves the generation of CF2H radicals, which can react with various substrates, including electron-deficient alkenes, leading to the formation of difluoromethylated products .
  • Catalytic Applications : DFIM has been utilized in nickel-catalyzed cross-coupling reactions, where it acts as a source of CF2H. The oxidative addition of DFIM to nickel catalysts generates reactive intermediates that facilitate the formation of difluoromethylated aryl compounds .

Case Study 1: Antifungal Agent Development

A series of experiments focused on synthesizing difluoromethylated derivatives of known antifungal agents demonstrated enhanced activity against Candida species. The introduction of the CF2H group significantly increased the compounds' potency due to improved membrane permeability and reduced metabolic degradation.

  • Methodology : Compounds were synthesized using DFIM as a difluoromethylating agent in a palladium-catalyzed reaction.
  • Results : The difluoromethylated derivatives exhibited IC50 values that were up to three times lower than their non-fluorinated counterparts.

Case Study 2: Synthesis of Difluoromethylated Aromatics

In another study, researchers employed DFIM in nickel-catalyzed aromatic cross-coupling reactions to produce a library of difluoromethylated aryl compounds. These compounds were evaluated for their potential as pharmaceutical intermediates.

  • Methodology : The reaction involved coupling aryl iodides with DFIM under nickel catalysis.
  • Results : The synthesized difluoromethylated compounds showed varied biological activities, with some demonstrating significant inhibitory effects on cancer cell lines.

Research Findings and Future Directions

Research into this compound continues to expand, focusing on its applications in drug discovery and development. Key findings include:

  • Enhanced Biological Activity : Compounds incorporating the CF2H group show improved pharmacokinetic profiles and greater biological activity compared to their non-fluorinated analogs .
  • Synthetic Versatility : DFIM serves as an effective reagent for introducing the difluoromethyl group into complex organic molecules, facilitating the development of novel therapeutics .

Future research may explore:

  • Mechanistic Insights : Further elucidation of the mechanisms by which difluoromethylation enhances biological activity.
  • Broader Applications : Investigating the use of DFIM in synthesizing other bioactive compounds beyond antifungals and anticancer agents.

Properties

IUPAC Name

difluoro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF2I/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFMGDEEXOKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379419
Record name Difluoroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.920 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-03-4
Record name Difluoroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroiodomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.